Seneciphylline N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

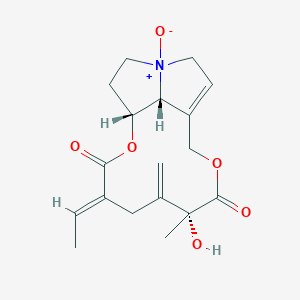

Seneciphylline N-oxide is a pyrrolizidine alkaloid N-oxide derived from the plant genus Senecio, particularly from Senecio erucifolius. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities. This compound is a dehydrogenation product of senecionine N-oxide and is primarily found in the roots of Senecio species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Seneciphylline N-oxide can be synthesized through the oxidation of seneciphylline using hydrogen peroxide. The reaction typically involves the use of 30% hydrogen peroxide under controlled conditions to ensure the selective oxidation of the tertiary amine to the N-oxide .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar principles as laboratory synthesis. The process involves the extraction of seneciphylline from plant sources, followed by its oxidation using hydrogen peroxide. The reaction conditions are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Seneciphylline N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other derivatives.

Reduction: Reduction of the N-oxide group back to the parent alkaloid, seneciphylline.

Substitution: Nucleophilic substitution reactions can occur at the N-oxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Further oxidized derivatives of seneciphylline.

Reduction: Seneciphylline.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Seneciphylline N-oxide has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the study of pyrrolizidine alkaloids.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its potential hepatotoxic effects and its role in liver diseases.

Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .

Mecanismo De Acción

Seneciphylline N-oxide exerts its effects primarily through its biotransformation in the liver. The compound is reduced to seneciphylline, which is then metabolically activated to form reactive pyrrole-protein adducts. These adducts can bind to cellular proteins and DNA, leading to hepatotoxicity. The primary molecular targets include liver enzymes involved in detoxification pathways .

Comparación Con Compuestos Similares

- Senecionine N-oxide

- Retrorsine N-oxide

- Lycopsamine N-oxide

- Adonifoline

Comparison: Seneciphylline N-oxide is unique due to its specific dehydrogenation product formation from senecionine N-oxide. While other pyrrolizidine alkaloid N-oxides share similar toxicological profiles, this compound is distinct in its structural features and specific biological activities. For instance, senecionine N-oxide and retrorsine N-oxide are also hepatotoxic but differ in their metabolic pathways and the extent of their toxic effects .

Propiedades

Número CAS |

38710-26-8 |

|---|---|

Fórmula molecular |

C18H23NO6 |

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1 |

Clave InChI |

COHUFMBRBUPZPA-LZUQWOSISA-N |

SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

SMILES isomérico |

CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

SMILES canónico |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

Pictogramas |

Acute Toxic; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Seneciphylline N-oxide impact insect feeding behavior?

A1: Research suggests that this compound plays a crucial role in the defense mechanism of certain plants against insect parasites. Caterpillars of the species Grammia geneura and Estigmene acrea are known to consume plants containing this compound. Interestingly, parasitized caterpillars show an increased sensitivity to this compound in their taste receptors [, ]. This altered taste perception promotes the ingestion of the compound, which is toxic to the parasites, showcasing a unique adaptation for survival.

Q2: Does the continuous ingestion of this compound have any effect on the insect’s sensory system?

A2: Yes, studies on the caterpillar Estigmene acrea have demonstrated that prolonged feeding on plants rich in this compound leads to a temporary reduction in the sensitivity of the pyrrolizidine alkaloid-sensitive taste receptor cells []. This effect was also observed after feeding the caterpillars with artificial diets containing the compound or through direct injection into their hemolymph []. Interestingly, caterpillars reared on this compound-rich diets exhibited a less pronounced loss of sensitivity, suggesting a potential adaptation mechanism [].

Q3: Are there insects that specialize in feeding on plants containing this compound?

A3: Yes, the caterpillar Tyria jacobaeae specializes in feeding on plants that contain pyrrolizidine alkaloids, including this compound []. Electrophysiological studies have revealed that these caterpillars possess highly sensitive taste receptors specifically attuned to this compound, enabling them to detect it at remarkably low concentrations [].

Q4: How do invasive and native populations of Senecio vulgaris differ in their this compound content?

A4: Research comparing native (European) and invasive (Chinese) populations of Senecio vulgaris found this compound to be a dominant pyrrolizidine alkaloid in the roots of both populations []. Interestingly, invasive populations showed a slight trend towards lower overall pyrrolizidine alkaloid diversity and concentration, including this compound, compared to their native counterparts [].

Q5: What analytical techniques are used to identify and quantify this compound in plant and animal samples?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a commonly employed technique for identifying and quantifying this compound in various matrices []. This method offers the sensitivity and selectivity required to detect and measure this compound accurately in complex biological samples [, ].

Q6: Beyond insects, are there other organisms that interact with this compound in their environment?

A6: Yes, the leaf beetle Oreina cacaliae, unlike its cardenolide-producing relatives, secretes this compound as part of its defensive mechanism []. This suggests that O. cacaliae sequesters the alkaloid from its host plant, such as Adenostyles leucophylla [], highlighting the ecological interplay between this compound and different species.

Q7: Has this compound been detected in any products intended for animal consumption?

A7: Concerningly, a study analyzing horse feed discovered the presence of this compound as a contaminant in a significant portion of the tested samples []. This finding raises concerns about potential health risks associated with pyrrolizidine alkaloid exposure in animals and emphasizes the importance of monitoring and controlling their presence in feedstuffs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.